Methyl 4-(2-aminoethyl)benzoate chemical properties
Methyl 4-(2-aminoethyl)benzoate chemical properties
An In-depth Technical Guide to Methyl 4-(2-aminoethyl)benzoate
Introduction
Methyl 4-(2-aminoethyl)benzoate is a bifunctional organic compound that has emerged as a critical structural motif and versatile intermediate in the landscape of modern medicinal chemistry and materials science. Possessing both a primary amine and a methyl ester group attached to a phenethyl scaffold, it offers two distinct points for chemical modification. This unique characteristic makes it an invaluable building block for constructing more complex molecules with tailored biological activities and material properties. This guide provides an in-depth exploration of its chemical properties, synthesis, spectroscopic signature, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Understanding the fundamental structure and identifiers of a compound is the cornerstone of all subsequent research and application.
Chemical Structure
The molecule consists of a benzene ring substituted at positions 1 and 4. Position 1 holds a methyl ester group (-COOCH₃), while position 4 features an ethylamine group (-CH₂CH₂NH₂).
Caption: 2D Chemical Structure of Methyl 4-(2-aminoethyl)benzoate.
Chemical Identifiers
For unambiguous identification and data retrieval, the compound is cataloged under several standard identifiers. It is commonly supplied and utilized as its hydrochloride salt to improve stability and solubility.
| Identifier | Value | Source |
| Compound Name | Methyl 4-(2-aminoethyl)benzoate | [1] |
| Synonyms | Methyl p-aminoethylbenzoate | [2] |
| CAS Number | 56161-89-8 (for Hydrochloride salt) | [3][4] |
| Molecular Formula | C₁₀H₁₃NO₂ (Free Base) | [1] |
| Molecular Formula | C₁₀H₁₄ClNO₂ (Hydrochloride Salt) | [3] |
| IUPAC Name | methyl 4-(2-aminoethyl)benzoate;hydrochloride | [3] |
| InChI | InChI=1S/C10H13NO2.ClH/c1-13-10(12)9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3;1H | [3] |
| InChIKey | HYBVWCPWTPZFQE-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1=CC=C(C=C1)CCN.Cl | [3] |
Physicochemical and Computed Properties
The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, which is crucial for experimental design.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol (Free Base) | [5] |
| Molecular Weight | 215.67 g/mol (Hydrochloride Salt) | [3][4] |
| Boiling Point | 292.8 °C at 760 mmHg (Predicted) | [6] |
| Flash Point | 149.7 °C (Predicted) | [6] |
| XLogP3 | 1.7 (Predicted) | [1] |
| Storage Conditions | 0-8°C, Dry | [2][7] |
Synthesis and Reactivity
A Convenient Synthetic Route
A robust and scalable synthesis is paramount for the practical application of any chemical intermediate. A widely cited method involves a two-step process starting from the commercially available methyl 4-formylbenzoate.[8][9]
-
Henry Reaction: The initial step is a Henry reaction (nitroaldol reaction) between methyl 4-formylbenzoate and nitromethane. This reaction forms the intermediate methyl 4-(2-nitrovinyl)benzoate. The causality here is the base-catalyzed deprotonation of nitromethane, creating a nucleophile that attacks the aldehyde carbonyl.
-
Catalytic Hydrogenation: The nitrovinyl intermediate is then reduced to the target primary amine. This is effectively achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in the presence of hydrochloric acid (HCl) in methanol.[8] The presence of HCl is critical; it not only facilitates the reduction but also directly yields the more stable hydrochloride salt of the final product, preventing side reactions and simplifying purification.[8]
Caption: Synthetic workflow for Methyl 4-(2-aminoethyl)benzoate HCl.
Reactivity Profile
The compound's utility stems from its two reactive sites:
-
Primary Amine: The nucleophilic amino group is readily available for a wide range of reactions, including N-acylation to form amides, reductive amination, and alkylation. This functionality is often the primary handle used in building larger pharmaceutical scaffolds.
-
Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation (e.g., via carbodiimide coupling). Alternatively, it can undergo transesterification or be reduced to a primary alcohol. This dual functionality allows for orthogonal chemical strategies in multi-step syntheses.
Applications in Research and Drug Development
Methyl 4-(2-aminoethyl)benzoate is not just a laboratory curiosity; it is a proven intermediate in the synthesis of several marketed drugs and clinical candidates. Its phenethylamine core is a common pharmacophore in centrally active agents.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[2] Notable examples include the antidiabetic agents Meglitinide and S 15261, the leukotriene D₄ antagonist LM-1376, and the antiarteriosclerotic compound BM-15766.[8] Its structure is also integral to the development of novel analgesics and anti-inflammatory drugs.[2][10]
-
Biochemical Research: The compound is employed in studies related to enzyme inhibition and receptor binding, providing researchers with a template to probe cellular mechanisms and identify potential therapeutic targets.[2]
-
Combinatorial Chemistry: The presence of two distinct functional groups makes it an ideal template for the synthesis of combinatorial libraries, enabling the rapid generation of diverse molecular structures for high-throughput screening.[8]
-
Material Science: Researchers are exploring its use in the development of advanced polymeric materials, where it can be incorporated to create functional drug delivery systems or "smart" materials.[2]
Experimental Protocols
Protocol: Synthesis of Methyl 4-(2-aminoethyl)benzoate Hydrochloride[8]
This protocol is adapted from the literature and provides a reliable method for laboratory-scale preparation.
Step 1: Synthesis of Methyl 4-(2-nitrovinyl)benzoate (2)
-
Combine methyl 4-formylbenzoate and nitromethane in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base (e.g., potassium t-butoxide) portion-wise at a controlled temperature to initiate the Henry reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction with an aqueous acid.
-
The resulting intermediate, a nitroalkanol, is dehydrated. This can be achieved by dissolving the crude product in an appropriate solvent like diethyl ether, adding a dehydrating agent (e.g., acetic anhydride) and a catalyst like DMAP.
-
Stir the mixture overnight at room temperature.
-
Work up the reaction by partitioning between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude nitrovinyl intermediate, which can be used in the next step without extensive purification.
Step 2: Reduction to Methyl 4-(2-aminoethyl)benzoate Hydrochloride (1)
-
Dissolve the crude methyl 4-(2-nitrovinyl)benzoate in methanol.
-
Add an excess of hydrochloric acid to the solution.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., methanol/ether) to afford analytically pure Methyl 4-(2-aminoethyl)benzoate hydrochloride.
Protocol: Spectroscopic Characterization
A self-validating protocol for characterization ensures the identity and purity of the synthesized compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Rationale: To confirm the carbon-hydrogen framework and connectivity.
-
Procedure: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O due to the hydrochloride salt).
-
¹H NMR Analysis:
-
Aromatic Protons: Expect two doublets in the aromatic region (~7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Ethyl Chain Protons: Two triplets in the aliphatic region (~3.0-3.5 ppm), showing coupling to each other.
-
Methyl Ester Protons: A sharp singlet at ~3.9 ppm corresponding to the three O-CH₃ protons.
-
Amine Protons: A broad singlet (or multiplet) for the -NH₃⁺ protons, which may exchange with D₂O.
-
-
¹³C NMR Analysis: Expect distinct signals for the carbonyl carbon (~166 ppm), the aromatic carbons (4 signals, 2 of which will be quaternary), the ethyl chain carbons, and the methyl ester carbon (~52 ppm).
2. Infrared (IR) Spectroscopy:
-
Rationale: To identify the key functional groups.
-
Procedure: Acquire the spectrum using a KBr pellet or an ATR accessory.
-
Expected Peaks:
-
N-H Stretch: Broad absorption in the 2800-3200 cm⁻¹ region, characteristic of an ammonium salt (-NH₃⁺).
-
C=O Stretch: A strong, sharp absorption around 1715-1730 cm⁻¹, indicative of the ester carbonyl.[11]
-
C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region for the ester C-O bonds.[11]
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
3. Mass Spectrometry (MS):
-
Rationale: To confirm the molecular weight.
-
Procedure: Use a soft ionization technique like Electrospray Ionization (ESI).
-
Expected Ion: In positive ion mode, the spectrum should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₀H₁₄NO₂⁺ (approximately 180.10).[1]
Safety and Handling
Adherence to safety protocols is non-negotiable when handling any chemical reagent.
-
GHS Hazard Classification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12][13]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0-8°C.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
Methyl 4-(2-aminoethyl)benzoate is a cornerstone intermediate for scientists in drug discovery and material science. Its well-defined structure, predictable reactivity, and established synthetic routes make it a reliable and valuable tool. By understanding its core chemical properties, spectroscopic fingerprints, and safe handling procedures, researchers can confidently leverage this compound to construct novel molecules that address challenges in medicine and technology.
References
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Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. ResearchGate. Retrieved from [Link]
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